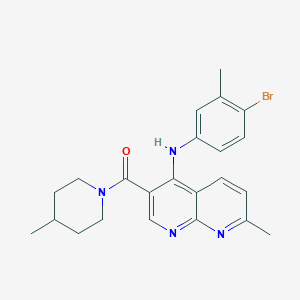
N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C24H27BrN4O2S and its molecular weight is 515.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide and related compounds have been investigated for their potential antitumor activity. A study highlighted the synthesis of related butanamides, which exhibited moderate antitumor activity against most malignant tumor cells. Specifically, the UO31 renal cancer cell line was most sensitive to most of the tested compounds, indicating a potential route for cancer treatment strategies (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Research has also delved into the antimicrobial potential of related compounds. Novel derivatives were synthesized and evaluated for in vitro antibacterial activity against various bacterial species, as well as antifungal activity against different fungal strains. Some of the synthesized compounds showed potential antimicrobial activity, marking them as candidates for further investigation in antimicrobial drug development (Babu et al., 2015).
AChE Inhibition and Antioxidant Effects
Compounds structurally similar to this compound were primarily designed as potential acetylcholinesterase inhibitors. They demonstrated significant inhibition of AChE activity, with certain compounds found to be particularly potent. Additionally, these compounds exhibited significant DPPH scavenging effects, indicating potential antioxidant properties. The bioevaluation also covered cytotoxicity against various human cancer cell lines, suggesting a multifaceted potential in pharmacological applications (Lan et al., 2020).
Antiviral Activities
The compound and its derivatives were explored for antiviral activities as well. A study focusing on novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives, synthesized using a microwave technique, revealed significant antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona. The study highlights the potential utility of these compounds in antiviral drug development (Selvam et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid with N-(1-benzylpiperidin-4-yl)butanamide in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "N-(1-benzylpiperidin-4-yl)butanamide", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid and N-(1-benzylpiperidin-4-yl)butanamide in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.", "Step 4: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS番号 |
422287-83-0 |
分子式 |
C24H27BrN4O2S |
分子量 |
515.47 |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C24H27BrN4O2S/c25-18-8-9-21-20(15-18)23(31)29(24(32)27-21)12-4-7-22(30)26-19-10-13-28(14-11-19)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2,(H,26,30)(H,27,32) |
InChIキー |
ODYRAIPMDRYFLM-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)CC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2393744.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2393749.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2393753.png)
![(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2393754.png)

![N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2393757.png)
![3-[3-(2,4-dimethylphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanenitrile](/img/structure/B2393759.png)
![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)
![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)


